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Compound of Interest

Compound Name: 2-Diphenylmethylpyrrolidine

Cat. No.: B12819165 Get Quote

In-Depth Technical Guide to 2-
Diphenylmethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-diphenylmethylpyrrolidine, a

chiral pyrrolidine derivative with significant applications in both neuroscience research and

asymmetric synthesis. This document details its chemical properties, synthesis, and

multifaceted roles as a norepinephrine-dopamine reuptake inhibitor (NDRI), a chiral solvating

agent for NMR spectroscopy, and an organocatalyst in stereoselective transformations.

Detailed experimental protocols and quantitative data are presented to facilitate its practical

application in a research and development setting.

Chemical Identity and Properties
2-Diphenylmethylpyrrolidine, also known as Desoxy-D2PM or 2-benzhydrylpyrrolidine, is a

synthetic compound structurally related to other psychoactive substances like diphenylprolinol

(D2PM) and desoxypipradrol (2-DPMP).[1] It exists as a racemic mixture and as individual

enantiomers, with the (S)-enantiomer being of particular interest in asymmetric synthesis.

Table 1: Chemical and Physical Properties of 2-Diphenylmethylpyrrolidine
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Property Value Reference

Molecular Formula C₁₇H₁₉N --INVALID-LINK--

Molar Mass 237.34 g/mol --INVALID-LINK--

CAS Number (Racemate) 119237-64-8 --INVALID-LINK--

CAS Number ((S)-enantiomer) 188398-87-0 --INVALID-LINK--

CAS Number ((R)-enantiomer) 22348-31-8 --INVALID-LINK--

Appearance White to off-white powder General Knowledge

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and chloroform.

General Knowledge

Synthesis of (S)-2-Diphenylmethylpyrrolidine
The enantiomerically pure (S)-2-diphenylmethylpyrrolidine is commonly synthesized from the

readily available chiral precursor, L-proline. The synthesis involves the conversion of L-proline

to its corresponding diphenylmethyl derivative.

Experimental Protocol: Synthesis from L-Proline
This protocol is based on established methods for the synthesis of proline derivatives.[2][3][4]

[5]

Materials:

L-proline

Thionyl chloride (SOCl₂)

Methanol (MeOH)

Phenylmagnesium bromide (PhMgBr) in Tetrahydrofuran (THF)

Diethyl ether (Et₂O)
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Sodium bicarbonate (NaHCO₃) solution (saturated)

Magnesium sulfate (MgSO₄)

Hydrochloric acid (HCl) in diethyl ether

Sodium hydroxide (NaOH) solution

Procedure:

Esterification of L-proline: To a suspension of L-proline (1.0 eq) in methanol at 0 °C, add

thionyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature

and stir for 12 hours. Remove the solvent under reduced pressure to obtain L-proline methyl

ester hydrochloride.

Grignard Reaction: Dissolve the L-proline methyl ester hydrochloride in anhydrous THF and

cool to 0 °C. Add a solution of phenylmagnesium bromide in THF (3.0 eq) dropwise. After the

addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous

solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purification of the free base: The crude product can be purified by column chromatography

on silica gel using a mixture of dichloromethane and methanol as the eluent to yield (S)-2-
diphenylmethylpyrrolidine as a colorless oil.

Application in Neuroscience: Norepinephrine-
Dopamine Reuptake Inhibition
2-Diphenylmethylpyrrolidine acts as a potent norepinephrine-dopamine reuptake inhibitor

(NDRI).[1] By blocking the dopamine transporter (DAT) and the norepinephrine transporter

(NET), it increases the extracellular concentrations of these neurotransmitters in the synaptic

cleft, leading to stimulant effects. This mechanism of action is shared with clinically used drugs

such as methylphenidate and illicit substances like cocaine.[6]
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Mechanism of Action
The binding of 2-diphenylmethylpyrrolidine to DAT and NET inhibits the reuptake of

dopamine and norepinephrine from the synapse back into the presynaptic neuron. This

prolonged presence of neurotransmitters in the synapse enhances postsynaptic receptor

activation.
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Norepinephrine-Dopamine Reuptake Inhibition by 2-Diphenylmethylpyrrolidine.

Binding Affinity
While specific Ki values for 2-diphenylmethylpyrrolidine are not readily available in the public

domain, data for structurally similar compounds provide insight into its likely potent activity at

DAT and NET.

Table 2: Binding Affinities (Ki, nM) of Structurally Related Compounds at Monoamine

Transporters
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Compound DAT (Ki, nM) NET (Ki, nM) SERT (Ki, nM) Reference

Cocaine ~300-500 ~3600 ~300-500 [6]

Methylphenidate 84 514 >10000 [6]

Desoxypipradrol

(2-DPMP)
High Affinity High Affinity Low Affinity [1]

Note: Lower Ki values indicate higher binding affinity.

Application in Asymmetric Synthesis
(S)-2-Diphenylmethylpyrrolidine is a valuable chiral auxiliary and organocatalyst in

asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[7][8]

Chiral Solvating Agent in NMR Spectroscopy
(S)-2-Diphenylmethylpyrrolidine can be used as a chiral solvating agent (CSA) to determine

the enantiomeric excess (ee) of chiral compounds by NMR spectroscopy.[9][10][11] The CSA

forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the

differentiation of their NMR signals.

Materials:

Racemic or enantiomerically enriched analyte (e.g., a chiral carboxylic acid or alcohol)

(S)-2-Diphenylmethylpyrrolidine (chiral solvating agent)

Deuterated chloroform (CDCl₃)

NMR tube

Procedure:

Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the analyte in 0.6

mL of CDCl₃.

Acquisition of Reference Spectrum: Acquire a ¹H NMR spectrum of the analyte alone.
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Addition of Chiral Solvating Agent: Add a molar equivalent of (S)-2-
diphenylmethylpyrrolidine to the NMR tube.

Acquisition of Complex Spectrum: Gently mix the sample and acquire another ¹H NMR

spectrum.

Data Analysis: Compare the spectra before and after the addition of the CSA. The signals of

the two enantiomers, which were indistinguishable in the initial spectrum, should now appear

as separate peaks. The enantiomeric excess can be calculated by integrating the

corresponding signals of the two diastereomeric complexes.

Racemic Analyte
(R and S enantiomers)

Transient Diastereomeric Complexes
(R-S and S-S)

(S)-2-Diphenylmethylpyrrolidine
(Chiral Solvating Agent)

NMR Spectroscopy

Separated NMR Signals
for each diastereomer

Integration of Signals

Enantiomeric Excess (ee)
Calculation
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Workflow for Enantiomeric Excess Determination using a Chiral Solvating Agent.

Organocatalyst in Asymmetric Reactions
Pyrrolidine derivatives are well-established organocatalysts for various asymmetric

transformations, including Michael additions and aldol reactions.[12][13] (S)-2-
Diphenylmethylpyrrolidine can catalyze these reactions with high stereoselectivity.

In the asymmetric Michael addition, the chiral amine catalyst activates the donor molecule

(e.g., an aldehyde or ketone) to form a nucleophilic enamine, which then adds to the Michael

acceptor (e.g., a nitroalkene) in a stereocontrolled manner.

This protocol is a general representation based on known procedures for pyrrolidine-catalyzed

Michael additions.

Materials:

Aldehyde (Michael donor)

Nitroalkene (Michael acceptor)

(S)-2-Diphenylmethylpyrrolidine (organocatalyst)

Organic solvent (e.g., Toluene, CH₂Cl₂)

Acid co-catalyst (e.g., Benzoic acid)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a solution of the nitroalkene (1.0 eq) and the aldehyde (1.5 eq) in the

chosen solvent, add (S)-2-diphenylmethylpyrrolidine (0.1 eq) and the acid co-catalyst (0.1

eq).

Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the progress by

thin-layer chromatography (TLC).

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain

the desired Michael adduct.

Analysis: Determine the yield and enantiomeric excess of the product (e.g., by chiral HPLC

or NMR with a chiral solvating agent).

Aldehyde + Nitroalkene

Stirring in Solvent
(e.g., Toluene, RT)

(S)-2-Diphenylmethylpyrrolidine
+ Acid Co-catalyst

Concentration

Column Chromatography

Chiral Michael Adduct

Yield and ee Determination
(HPLC, NMR)
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Experimental Workflow for Asymmetric Michael Addition.

Conclusion
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2-Diphenylmethylpyrrolidine is a versatile molecule with significant implications for both

medicinal chemistry and synthetic organic chemistry. Its potent activity as a norepinephrine-

dopamine reuptake inhibitor makes it a valuable tool for neuropharmacological research.

Furthermore, its chiral nature allows for its successful application as a chiral solvating agent

and an organocatalyst, facilitating the production of enantiomerically enriched molecules. The

detailed protocols and data presented in this guide are intended to support researchers in

harnessing the full potential of this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Diphenylmethylpyrrolidine CAS number and
molecular formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12819165#2-diphenylmethylpyrrolidine-cas-number-
and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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